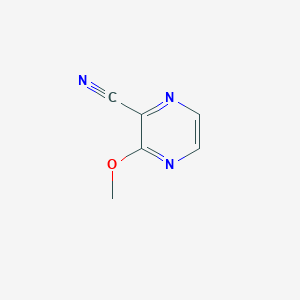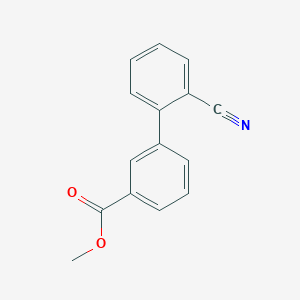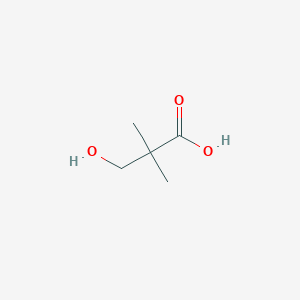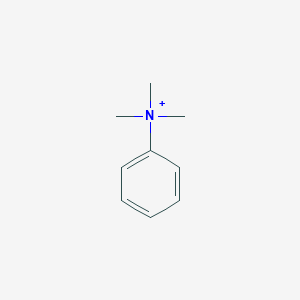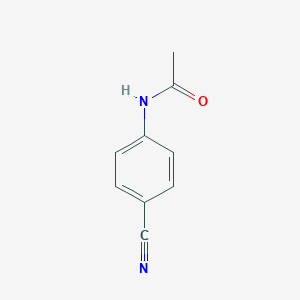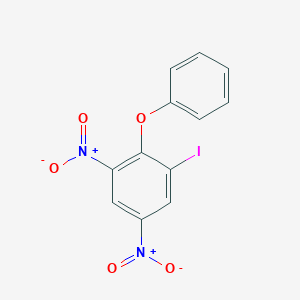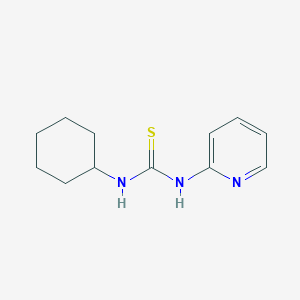
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is a chemical compound with a molecular formula of C13H18N2S. It is a thiosemicarbazide derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemical And Physiological Effects
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the production of reactive oxygen species. In addition, it has been shown to have anti-inflammatory activity and to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Advantages And Limitations For Lab Experiments
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and effects are well documented. However, there are also some limitations to its use in lab experiments. It is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-. One potential direction is the study of its potential as a therapeutic agent for various diseases. It has been shown to have potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood, and further research is needed to elucidate its mode of action. Finally, there is potential for the development of new derivatives of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- with improved properties and effects.
Synthesis Methods
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- can be synthesized using various methods. One of the most common methods involves the reaction between cyclohexyl isocyanate and 2-pyridyl thiosemicarbazide in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as methanol or ethanol, and the product is obtained through filtration and recrystallization.
Scientific Research Applications
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been extensively used in scientific research for its unique properties. It has been studied for its antifungal, antibacterial, and antiviral activities. It has also been used as a chelating agent and a ligand in coordination chemistry. In addition, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
36251-85-1 |
|---|---|
Product Name |
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- |
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |
InChI Key |
NJYHEQAVKAHKLU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)N=C(NC2=CC=CC=N2)S |
SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Other CAS RN |
36251-85-1 |
solubility |
5.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
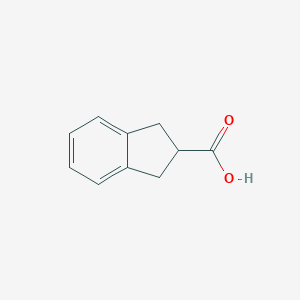

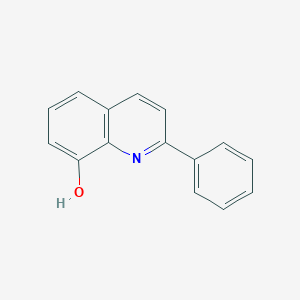
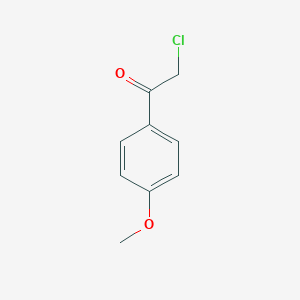
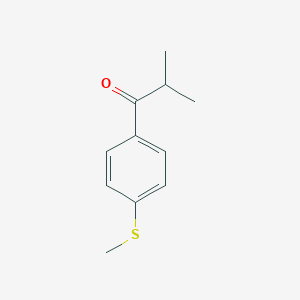
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
